N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a piperazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C14H19N3O4/c1-20-10-5-9(6-11(7-10)21-2)17-13(18)8-12-14(19)16-4-3-15-12/h5-7,12,15H,3-4,8H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
YKAOBKHQHMTUNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 3,5-dimethoxyaniline, which is then reacted with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)chloroacetamide.
Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated piperazinone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- N-(3,5-dimethoxyphenyl)-2-(3-oxopiperidin-2-yl)acetamide
Comparison:
- Structural Differences: The position and number of methoxy groups on the aromatic ring, as well as variations in the piperazine or piperidinone ring.
- Unique Properties: N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide may exhibit unique biological activities due to its specific structural features, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H19N3O4
- Molecular Weight : 293.32 g/mol
- LogP : -0.6346
- Polar Surface Area : 75.242 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as tyrosinase, elastase, and collagenase, which are crucial in skin aging processes .
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to inflammation and pain.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
In a study focusing on compounds with similar structures, it was found that derivatives of this compound could inhibit key enzymes involved in skin aging:
- Tyrosinase Inhibition : Compounds showed significant inhibitory activity against tyrosinase, which is important for melanin production.
- Collagenase and Elastase Inhibition : These enzymes are involved in the breakdown of collagen and elastin in the skin, respectively, suggesting potential anti-aging properties.
| Enzyme | IC50 (µM) |
|---|---|
| Tyrosinase | 1.05 - 7.03 |
| Collagenase | 110.4 - 123.4 |
| Elastase | Not specified |
2. Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
3. Antioxidant Activity
The presence of methoxy groups in the aromatic ring may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Skin Aging :
-
Pharmacological Evaluations :
- Various derivatives were synthesized and evaluated for their pharmacological profiles.
- The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring could enhance enzyme inhibition efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
